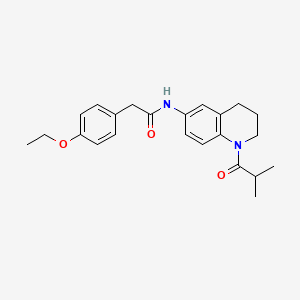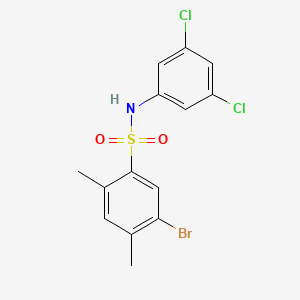
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This sulfonamide compound is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 involves the inhibition of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and subsequent release of NF-κB. By blocking IKK activity, 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 prevents the activation of NF-κB and the downstream signaling pathways that promote inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 can inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. The compound's anti-inflammatory properties have also been demonstrated in various animal models of inflammatory diseases such as arthritis, asthma, and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 in lab experiments is its high potency and specificity for inhibiting NF-κB activation. However, the compound's sulfonamide group can potentially interact with other biomolecules and affect their activity, leading to off-target effects. Additionally, the compound's low solubility in aqueous solutions can make it challenging to use in certain experimental settings.
Orientations Futures
Future research directions for 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 include investigating its potential therapeutic applications in other diseases such as neurodegenerative disorders, cardiovascular diseases, and viral infections. Studies can also explore the compound's efficacy in combination with other drugs or treatments and its effects on different cell types and signaling pathways. Developing more soluble and bioavailable analogs of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 can also improve its clinical potential.
In conclusion, 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit NF-κB activation and downstream signaling pathways make it an attractive target for drug development. Further research is needed to fully understand the compound's mechanisms of action and its potential advantages and limitations in clinical settings.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. This reaction produces 5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide as a white solid with a high yield.
Applications De Recherche Scientifique
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzene-1-sulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound's ability to inhibit NF-κB activation has been shown to suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that contribute to the pathogenesis of these diseases.
Propriétés
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-3-9(2)14(7-13(8)15)21(19,20)18-12-5-10(16)4-11(17)6-12/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWFDGBYBPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
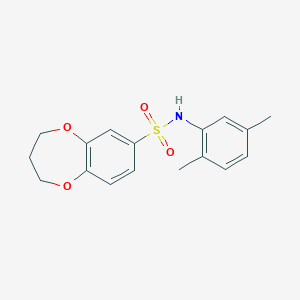
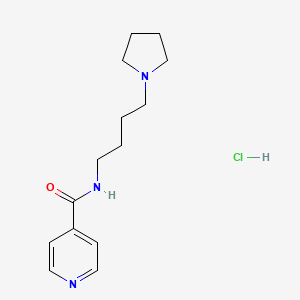
![1-Cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2627331.png)
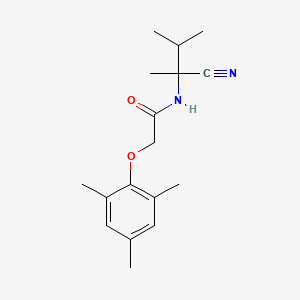
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)
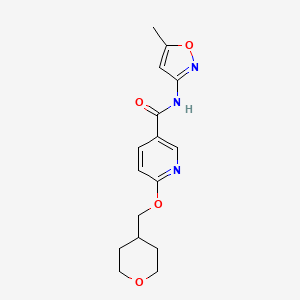
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)
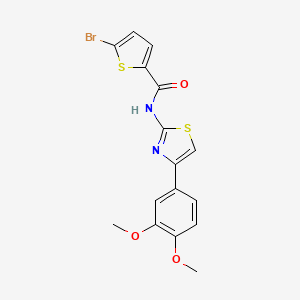
![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
